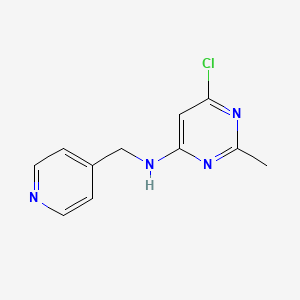

6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine

Description

6-Chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a chlorine atom at position 6, a methyl group at position 2, and a pyridin-4-ylmethylamine substituent at position 2. Pyrimidine scaffolds are widely explored in medicinal chemistry due to their versatility in targeting enzymes, kinases, and receptors.

Properties

IUPAC Name |

6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-8-15-10(12)6-11(16-8)14-7-9-2-4-13-5-3-9/h2-6H,7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNUUXQUIQZCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine typically involves:

- Functionalization of a pyrimidine core, often starting from 2-methyl-4,6-dichloropyrimidine.

- Nucleophilic substitution at the 4-position chlorine with a pyridin-4-ylmethyl amine derivative.

- Control of reaction conditions to achieve selective substitution and high purity.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 2-Methyl-4,6-dichloropyrimidine : A common starting material providing the pyrimidine scaffold with reactive chloro substituents.

- Pyridin-4-ylmethylamine : The nucleophile that introduces the pyridin-4-ylmethyl group at the 4-amino position.

Stepwise Synthetic Route

Step 2: Selective Nucleophilic Substitution at Position 4

The key step involves reacting 2-methyl-4,6-dichloropyrimidine with pyridin-4-ylmethylamine under controlled conditions to substitute the chlorine at the 4-position selectively, yielding 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine.

- Typical solvents: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Mild heating (e.g., 50–100 °C) to facilitate substitution.

- Molar ratios: Equimolar or slight excess of pyridin-4-ylmethylamine to ensure complete conversion.

- Base: Sometimes a mild base (e.g., triethylamine) is added to neutralize formed HCl and drive the reaction forward.

Step 3: Purification

The crude product is purified by recrystallization or chromatographic techniques to obtain the target compound with high purity.

Representative Preparation Example (Based on Patent CN102161660A and Related Literature)

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| 1 | 2-Methyl-4,6-dichloropyrimidine + Pyridin-4-ylmethylamine | Nucleophilic substitution at 4-position; 6-chloro remains intact |

| Solvent: DMF or DMSO | Reaction temperature: 80–100 °C | |

| Base: Triethylamine (optional) | Reaction time: 6–12 hours | |

| 2 | Work-up: Quench with water, extract with organic solvent | Isolate crude product |

| 3 | Purification by recrystallization or column chromatography | Yield: typically 70–85% |

This method ensures selective substitution at the 4-position without affecting the 6-chloro substituent, which is crucial for further functionalization or biological activity.

Alternative Synthetic Approaches and Related Compounds

From the literature, related synthetic strategies involve:

- Suzuki coupling reactions to introduce pyridinyl groups on pyrimidine rings, although these are more common for 2,4-dichloropyrimidines substituted at the 2 or 4 positions with aryl boronic acids.

- Use of guanylation and cyclization methods to build pyrimidine rings with amino substituents, but these are more complex and less direct for this specific compound.

Research Findings and Optimization Parameters

- Molar ratios : Optimal molar ratios of amine to dichloropyrimidine are around 1:1 to avoid over-substitution or side reactions.

- Solvent choice : Polar aprotic solvents enhance nucleophilicity and substitution efficiency.

- Temperature control : Elevated temperatures (80–100 °C) improve reaction rates but must be balanced to prevent decomposition.

- Reaction time : Typically 6–12 hours to reach completion, monitored by HPLC or TLC.

Data Table Summarizing Key Reaction Conditions and Outcomes

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Starting material ratio | 1:1 (amine:dichloropyrimidine) | Ensures selective monosubstitution |

| Solvent | DMF, DMSO | Facilitates nucleophilic substitution |

| Temperature | 80–100 °C | Balances reaction rate and product stability |

| Reaction time | 6–12 hours | Ensures full conversion |

| Base | Triethylamine (optional) | Neutralizes HCl, drives reaction forward |

| Yield | 70–85% | High yield with optimized conditions |

| Purity | >95% (after purification) | Suitable for further applications |

Notes on Scale-Up and Industrial Preparation

- The described method is amenable to scale-up due to the use of commercially available reagents and straightforward reaction conditions.

- Control of moisture and oxygen is recommended to prevent side reactions.

- Solvent recovery and recycling are feasible in industrial settings.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential use in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Positional Isomerism: Pyridin-2-yl vs. Pyridin-4-yl

- 6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine ():

- N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine ():

Fluorinated Derivatives

Variations in the Pyrimidine Core

Methyl Substitution Patterns

- 6-Chloro-2-methylpyrimidin-4-amine (CAS 1749-68-4, ):

- 6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0, ): Features dimethylamine at position 3.

Heterocycle Hybridization

Kinase Inhibition

- N-(Pyridin-2-yl)pyrimidin-4-amine derivatives ():

- 2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-[(2-pyridin-2-ylcyclopropyl)methoxy]pyrimidin-4-amine ():

Antiviral Potential

Structural and Physicochemical Comparison Table

Key Research Findings and Implications

- Synthetic Accessibility : Microwave irradiation () and Suzuki coupling () are viable for synthesizing pyrimidin-4-amine derivatives, suggesting scalable routes for the target compound .

- ADME/Tox Considerations : Pyrazolo-pyrimidine analogues () show mutagenicity risks, highlighting the need for thorough toxicity profiling of the target compound .

- Target Selectivity : Pyridin-4-ylmethyl substitution may confer distinct binding modes compared to pyridin-2-yl or benzyl groups, as seen in kinase inhibitors () .

Biological Activity

6-Chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine, also known by its CAS number 1111849-84-3, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro group and a pyridine moiety, which are significant in enhancing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other relevant biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C12H13ClN4 |

| Molar Mass | 248.71 g/mol |

| CAS Number | 1111849-84-3 |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrimidine derivatives. Although specific data on 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is limited, related compounds have shown promising results. For instance, derivatives with similar structures have demonstrated effective Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating that modifications in the pyrimidine structure can enhance antibacterial activity .

Anticancer Activity

The anticancer properties of pyrimidine derivatives are well-documented. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, studies involving oxazolo[5,4-d]pyrimidines have reported significant cytotoxicity against colorectal cancer cells with half-maximal cytotoxic concentrations (CC50) much lower than standard chemotherapeutics like cisplatin .

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of several pyrimidine derivatives against human cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma). The results showed that certain derivatives had CC50 values ranging from 58.44 to 224.32 µM, significantly lower than those for conventional drugs like 5-fluorouracil (CC50 = 381.16 µM) and cisplatin (CC50 = 47.17 µM) .

The proposed mechanisms through which 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine exerts its biological effects include:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells, leading to cell death.

- P-glycoprotein Inhibition : Some derivatives have demonstrated the ability to inhibit P-glycoprotein, a protein that often contributes to drug resistance in cancer therapy .

Q & A

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The pyrimidine core aligns with hinge-region residues (e.g., Met793), while the pyridinylmethyl group occupies hydrophobic pockets .

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable poses .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -Cl vs. -CF₃) to guide lead optimization .

What are the key challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Q. Advanced

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for gram-scale production .

- Byproduct formation : Optimize stoichiometry and reaction monitoring (in situ IR or PAT tools) to minimize dimerization or over-alkylation .

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 500 ppm) via GC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.